The primary scientific application of 4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine lies in its potential as an antitumor agent due to its potent and selective inhibitory activity against FGFRs []. This property makes it a valuable tool for researchers investigating the role of FGFR signaling in cancer development and exploring its potential as a therapeutic target. One study highlighted its significant antitumor activity in RT112 bladder cancer xenografts overexpressing wild-type FGFR3 []. This suggests that the compound may be effective in treating cancers driven by FGFR3 activation.
Compound Description: (R)-phosphoric acid mono-[2-amino-2-(3-octyl-phenylcarbamoyl)-ethyl] ester, also known as VPC23019, is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). It has been shown to inhibit sphingosine 1-phosphate (S1P)-induced increases in intracellular calcium concentration but does not affect Rho activation.
Relevance: While not structurally similar to 4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine, VPC23019 is related because it targets the S1P receptor family. The research paper highlighting VPC23019 also discusses TY-52156, an antagonist of the S1P3 receptor, which might have structural similarities to 4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine based on its activity profile. The paper suggests a potential link between the chemical class of 4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine and S1P receptor modulation.
Compound Description: 1-[1,3-dimethyl-4-(2-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-4-(3,5-dichloro-4-pyridinyl)-semicarbazide, also known as JTE013, acts as a selective antagonist of the S1P2 receptor. It effectively inhibits Rho activation induced by S1P but doesn't impact the increase in intracellular calcium levels.
Relevance: JTE013, although structurally distinct from 4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine, shares a relationship through its interaction with the S1P receptor family. The study featuring JTE013 underscores the potential of compounds within the same chemical class as 4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine to target S1P receptors. Furthermore, both JTE013 and 4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine possess a 3,5-dichloro-4-pyridinyl moiety, suggesting potential shared pharmacophoric features.
Compound Description: 1-(4-chlorophenylhydrazono)-1-(4-chlorophenylamino)-3,3-dimethyl-2-butanone, referred to as TY-52156, is a novel antagonist with high selectivity for the S1P3 receptor. Demonstrating submicromolar potency, it successfully inhibits S1P-induced decreases in coronary flow, increases in intracellular calcium, and Rho activation.
Relevance: Similar to 4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine, TY-52156 targets the S1P receptor family, specifically the S1P3 subtype. This suggests a potential structural relationship and shared pharmacophoric features between the two compounds, as they both exhibit activity at S1P receptors. Although their exact structures might differ, the shared target and observed activities point towards a potential link within their chemical class.
Compound Description: This series of compounds, with varying substitutions at the 3 and 5 positions of the aromatic ring, were synthesized and evaluated for their antidopamine activity. The activity was found to be primarily associated with the S enantiomer. Some compounds within this series, particularly those with an ethyl group at the 3-position and a halogen at the 5-position, exhibited significantly higher potency than haloperidol in inhibiting apomorphine-induced effects.
Relevance: These compounds are structurally related to 4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine as they share a common piperazine moiety. The presence of a halogen substituent, particularly chlorine, at the 3 and 5 positions of the aromatic ring in both 4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine and this series suggests a potential shared pharmacophoric element for their respective activities.
Compound Description: Raclopride, chemically known as S-(-)-3,5-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamide, emerged as a lead compound from the series of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides. It demonstrated a greater than 2-fold separation between the doses needed to block apomorphine-induced hyperactivity and stereotypy, while being 100 times more potent than sulpiride in blocking apomorphine effects.
Relevance: Raclopride is structurally related to 4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine, both featuring a piperazine ring and chlorine substituents at the 3 and 5 positions of the aromatic ring. This structural similarity suggests a potential shared pharmacophoric element that could contribute to their biological activities.
Compound Description: ABT-127 is a dopamine D3 receptor-preferring antagonist. At D3 receptor-selective doses, ABT-127 does not displace [3H]3,5-dichloro-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-2-hydroxy-6-methoxybenzamide binding, does not affect γ-butyrolactone-induced striatal l-3,4-dihydroxyphenylalanine accumulation, and does not attenuate apomorphine-induced stereotypy. Studies indicate ABT-127 does not block acquisition of cocaine-conditioned activity when administered during conditioning but blocks the expression of conditioning when administered on the test day.
Relevance: ABT-127 and 4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine both possess a piperazine ring system as a core structural component. This structural similarity implies a potential link in their chemical class and could indicate shared pharmacophoric features despite their different target specificities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.